An In-depth Technical Guide to 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline
An In-depth Technical Guide to 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline
CAS Number: 1072944-67-2
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline, a halogenated and trifluoromethylated quinoline derivative of significant interest in medicinal chemistry and synthetic organic chemistry. This document details its physicochemical properties, a plausible multi-step synthesis, characteristic spectral data, reactivity, and potential applications in drug discovery, supported by established methodologies for analogous structures.
Core Compound Characteristics
4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline is a polysubstituted quinoline, a heterocyclic scaffold recognized as a "privileged structure" in drug discovery due to its wide range of biological activities.[1] The unique substitution pattern of this compound, featuring a trifluoromethyl group at the 2-position, a bromine atom at the 4-position, a chlorine atom at the 7-position, and a methyl group at the 8-position, offers a versatile platform for the development of novel chemical entities.
| Property | Value | Source |
| CAS Number | 1072944-67-2 | [2] |
| Molecular Formula | C₁₁H₆BrClF₃N | [2] |
| Molecular Weight | 324.52 g/mol | [2] |
| Physical Form | Solid (predicted) | |
| Purity | ≥98% (typical for commercially available samples) | [2] |
The trifluoromethyl group is a key feature, known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to biological targets by altering their electronic properties.[3][4][5][6]
Plausible Synthetic Pathway
While a specific, detailed synthesis protocol for 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline is not extensively reported in peer-reviewed literature, a plausible and efficient synthetic route can be constructed based on well-established reactions for the synthesis of substituted quinolines.[7][8][9] The proposed multi-step synthesis is outlined below.
Caption: Proposed synthetic pathway for 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline.
Step 1: Gould-Jacobs Reaction to form 7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol
The synthesis commences with the Gould-Jacobs reaction, a robust method for constructing the quinoline core.[10] This involves the condensation of an aniline derivative with a β-ketoester, followed by thermal cyclization.
-
Reactants: 3-Chloro-2-methylaniline and Ethyl 4,4,4-trifluoroacetoacetate.
-
Rationale: The selection of 3-chloro-2-methylaniline establishes the chloro and methyl substituents at the 7 and 8 positions of the final quinoline ring, respectively. Ethyl 4,4,4-trifluoroacetoacetate provides the carbon backbone for the pyridine ring and introduces the trifluoromethyl group at the 2-position.
Experimental Protocol (Analogous):
-
In a round-bottom flask, combine equimolar amounts of 3-chloro-2-methylaniline and ethyl 4,4,4-trifluoroacetoacetate.
-
Heat the mixture at 100-120°C for 1-2 hours to facilitate the initial condensation and removal of water.
-
The resulting intermediate is then added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether, and heated to approximately 240-260°C for 30-60 minutes to induce cyclization.
-
Upon cooling, the product, 7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol, precipitates and can be collected by filtration.
Step 2: Bromination of 7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol
The final step is the bromination of the quinolin-4-ol intermediate.
-
Reagent: A suitable brominating agent such as N-Bromosuccinimide (NBS) or bromine in acetic acid.
-
Rationale: The hydroxyl group at the 4-position is a strong activating group, directing electrophilic substitution to the 3-position. To achieve bromination at the 4-position, the hydroxyl group must first be converted to a better leaving group, or a different synthetic strategy must be employed. A more direct approach to the target molecule involves a different sequence.
Revised Plausible Synthetic Pathway:
A more likely synthetic approach would involve the formation of a 4-chloroquinoline intermediate followed by bromination, or vice-versa. However, given the directing effects of the substituents, a multi-step process involving the construction of a pre-functionalized aniline is also a strong possibility. For the purpose of this guide, we will present a plausible sequence based on common quinoline syntheses.
Alternative Step 2: Chlorination of the Quinolin-4-ol
The hydroxyl group at the 4-position can be converted to a chlorine atom.
-
Reagent: Phosphorus oxychloride (POCl₃).[8]
-
Protocol (Analogous):
-
Carefully add 7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol to an excess of phosphorus oxychloride (5-10 equivalents).
-
Heat the mixture to reflux (approximately 110°C) for 2-4 hours.
-
After completion, the reaction mixture is carefully poured onto crushed ice.
-
The precipitated product, 4,7-dichloro-8-methyl-2-(trifluoromethyl)quinoline, is collected by filtration.
-
Alternative Step 3: Regioselective Bromination
The final bromination would then be performed on the 4,7-dichloro intermediate. The directing effects of the existing substituents would need to be carefully considered to achieve the desired regioselectivity.
Spectral Characterization (Predicted)
¹H NMR:
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and the methyl protons. The chemical shifts will be influenced by the electron-withdrawing effects of the trifluoromethyl and halogen substituents.
¹³C NMR:
The carbon NMR spectrum will display signals for all 11 carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling.
Mass Spectrometry:
The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (324.52 g/mol ). The isotopic pattern of the molecular ion will be complex due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in a characteristic cluster of peaks.[11][12][13] Fragmentation patterns would likely involve the loss of halogen atoms and the trifluoromethyl group.
Reactivity and Synthetic Utility
The synthetic utility of 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline lies in the differential reactivity of its two halogen substituents, enabling selective functionalization of the quinoline core.
Caption: Key reactions demonstrating the synthetic utility of the title compound.
Palladium-Catalyzed Cross-Coupling Reactions at the C-4 Position
The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions.[1] This allows for selective functionalization at the 4-position.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base can be used to introduce aryl or heteroaryl substituents at the 4-position.[14][15][16]
-
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling with a wide range of primary and secondary amines, providing access to 4-aminoquinoline derivatives.[17][18][19]
Experimental Protocol (General for Suzuki-Miyaura Coupling):
-
To a degassed solution of 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline in a suitable solvent (e.g., dioxane/water), add the desired boronic acid (1.1-1.5 equivalents) and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf) (1-5 mol%).
-
Heat the mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
After workup and purification, the 4-aryl-7-chloro-8-methyl-2-(trifluoromethyl)quinoline derivative is obtained.
Nucleophilic Aromatic Substitution at the C-7 Position
While less reactive than the C-Br bond in cross-coupling, the C-Cl bond at the 7-position can undergo nucleophilic aromatic substitution, particularly with strong nucleophiles or under forcing conditions.
Applications in Drug Discovery and Medicinal Chemistry
The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][7][20] The specific substitution pattern of 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline makes it a highly attractive starting material for the synthesis of novel therapeutic agents.[21]
-
Kinase Inhibitors: The trifluoromethyl group can enhance the binding affinity of molecules to the ATP-binding pocket of kinases, a key target in cancer therapy.
-
Anticancer Agents: Halogenated quinolines have demonstrated cytotoxic effects against various cancer cell lines.[1][7] The bromo and chloro substituents on this molecule provide reactive handles for the introduction of various pharmacophores to modulate biological activity.
-
Antimalarial Drug Development: The 4-aminoquinoline core is central to the structure of several antimalarial drugs. The trifluoromethyl group has been shown to improve the efficacy of quinoline-based antimalarials against resistant strains.
The strategic and selective functionalization of 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline through the reactions described above allows for the generation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.
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